N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a thiazole ring, a fluorophenoxy group, and a pyrazole carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting from appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Synthesis of the Pyrazole Core: Using hydrazine derivatives and 1,3-dicarbonyl compounds.
Coupling Reactions: Connecting the thiazole and pyrazole moieties through nucleophilic substitution or condensation reactions.
Introduction of the Fluorophenoxy Group: Via nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the fluorophenoxy group.
N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
The presence of the fluorophenoxy group in N3-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, or improved metabolic stability.
Properties
Molecular Formula |
C16H15FN4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-11(2)24-16(18-10)19-15(22)14-7-8-21(20-14)9-23-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19,22) |
InChI Key |
XQKPDYWIDCUFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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